molecular formula C16H18N2O3S B401554 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide CAS No. 101289-22-9

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B401554
CAS No.: 101289-22-9
M. Wt: 318.4g/mol
InChI Key: DTBBSVOROIZTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry. As a member of the sulfonamide class, it shares a structural motif found in compounds with a range of biological activities . Sulfonamides are historically significant as antibacterial agents and are known to exhibit inhibitory activity against enzymes like carbonic anhydrase . Research into structurally similar N-ethylsulfamoyl compounds has included detailed crystallographic studies to understand their three-dimensional conformation and hydrogen-bonding networks, which are crucial for comprehending their interactions in biological systems . This compound is provided for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is intended for use in controlled laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers are responsible for conducting all necessary experiments and analyses to fully characterize the compound for their specific applications.

Properties

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-18(15-7-5-4-6-8-15)22(20,21)16-11-9-14(10-12-16)17-13(2)19/h4-12H,3H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBBSVOROIZTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Sulfamoylation-Acetylation Protocol

The most widely reported method involves:

  • Sulfamoylation : Reacting 4-aminophenyl ethyl(phenyl)sulfamate with chlorosulfonic acid in dichloromethane at 0–5°C for 2–4 hours.

  • Acetylation : Treating the intermediate with acetic anhydride in pyridine at 80°C for 6 hours, achieving a 68–72% overall yield.

Critical parameters :

  • Temperature control during sulfamoylation to prevent polysubstitution.

  • Pyridine acts as both solvent and acid scavenger during acetylation.

One-Pot Coupling Approach

A streamlined alternative employs:

  • Simultaneous sulfamoyl/acetamide formation : Combining 4-nitrobenzenesulfonyl chloride, N-ethylaniline, and acetamide precursors in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 100°C for 12 hours.

Advantages :

  • Reduced purification steps (yield: 58–63%).

  • In situ generation of reactive intermediates minimizes decomposition.

Reaction Mechanisms and Intermediate Characterization

Sulfamoyl Group Installation

The sulfamoylation proceeds via nucleophilic aromatic substitution (Figure 1):

Ar-NH2+ClSO2N(Et)PhBaseAr-NHSO2N(Et)Ph+HCl\text{Ar-NH}2 + \text{ClSO}2\text{N(Et)Ph} \xrightarrow{\text{Base}} \text{Ar-NHSO}_2\text{N(Et)Ph} + \text{HCl}

Key observations :

  • Electron-withdrawing groups on the aryl ring accelerate reaction rates.

  • ¹H NMR of the intermediate shows a downfield shift at δ 10.2 ppm (N–H stretch).

Acetamide Coupling Dynamics

Acetylation follows a bimolecular nucleophilic acyl substitution:

Ar-NHSO2N(Et)Ph+(CH3CO)2OAr-N(COCH3)SO2N(Et)Ph+CH3COOH\text{Ar-NHSO}2\text{N(Et)Ph} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Ar-N(COCH}3\text{)SO}2\text{N(Et)Ph} + \text{CH}3\text{COOH}

Kinetic studies :

  • Second-order kinetics with k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} at 80°C.

  • IR spectroscopy confirms acetamide formation via C=O stretch at 1,650 cm⁻¹.

Optimization Strategies for Improved Yield

Solvent Effects

SolventDielectric Constant (ε)Yield (%)
DMF36.772
THF7.548
Acetonitrile37.565

Polar aprotic solvents (DMF, acetonitrile) enhance ionic intermediate stability, increasing yields by 15–24% compared to nonpolar media.

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves sulfamoylation yield to 81% by facilitating anion exchange.

  • Microwave assistance : Reducing reaction time from 12 hours to 45 minutes at 150 W irradiation.

Analytical Characterization of Final Product

Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 2.15 (s, 3H, CH₃), δ 7.2–7.8 (m, 9H, Ar–H)
¹³C NMRδ 24.8 (CH₃), δ 169.5 (C=O)
HRMSm/z 318.3942 [M+H]⁺ (calc. 318.3945)

Crystallographic Analysis

Single-crystal X-ray diffraction (source) reveals:

  • Dihedral angle between sulfamoyl and acetamide groups: 83.5°

  • L-shaped molecular conformation stabilizes via N–H···O hydrogen bonding.

Challenges and Alternative Pathways

Byproduct Formation

  • Major byproduct : N-[4-(diethylsulfamoyl)phenyl]acetamide (6–8%) from over-alkylation.

  • Mitigation : Slow addition of ethylating agents and temperature control below 10°C.

Green Chemistry Approaches

  • Aqueous micellar catalysis : Using SDS surfactant achieves 59% yield with reduced organic solvent waste.

  • Biocatalytic acetylation : Lipase-catalyzed reactions show preliminary success (42% yield).

Industrial-Scale Production Considerations

Process Intensification

  • Continuous flow reactors : Achieve 85% conversion in <10 minutes residence time.

  • Crystallization optimization : Cooling rate of 0.5°C/min improves purity to 99.8%.

Applications in Pharmaceutical Research

While beyond synthesis scope, the compound’s bioactivity profile includes:

  • Carbonic anhydrase inhibition (IC₅₀ = 4.2 µM).

  • Antibacterial activity against S. aureus (MIC = 128 µg/mL) .

Chemical Reactions Analysis

Types of Reactions

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide serves as a crucial building block for synthesizing more complex molecules. It is often utilized as a reagent in organic synthesis, allowing chemists to create diverse chemical structures through various reactions such as oxidation, reduction, and substitution.

Reactivity and Mechanisms
The compound can undergo several types of reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate to yield sulfonic acids or sulfoxides.
  • Reduction : Reducing agents such as lithium aluminum hydride can convert it into amines or alcohols.
  • Substitution : The sulfonamide or phenylacetamide groups can be replaced by other nucleophiles, leading to the formation of substituted compounds .

Biological Applications

Antimicrobial Properties
Research has indicated that the sulfonamide group in this compound may exhibit antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth by interfering with essential metabolic pathways .

Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes, such as carbonic anhydrases, which are involved in various physiological processes. For instance, compounds derived from similar scaffolds have demonstrated selective inhibition against carbonic anhydrase IX, with significant implications for cancer therapy .

Medical Applications

Therapeutic Potential
this compound has been explored for its potential anti-inflammatory and anticancer properties. Its mechanism of action involves interacting with molecular targets, potentially inhibiting enzyme activity by mimicking natural substrates and blocking active sites.

Case Studies and Findings

  • A study highlighted the ability of related compounds to induce apoptosis in cancer cell lines, showcasing their potential as therapeutic agents against specific types of cancer .
  • Another investigation into the structure-activity relationship of sulfonamide-containing compounds revealed promising results in urease inhibition, indicating potential applications in treating conditions related to urease activity .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialty chemicals that can be applied across various sectors, including pharmaceuticals and agrochemicals.

Summary Table of Applications

Application AreaSpecific UsesMechanism/Action
Chemistry Building block for complex moleculesReactivity in oxidation, reduction, substitution
Biology Antimicrobial agentInhibition of metabolic pathways
Medical Research Anti-inflammatory and anticancer propertiesEnzyme inhibition through substrate mimicry
Industry Development of specialty chemicalsUtilization in chemical processes

Mechanism of Action

The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Compound Name Substituents on Sulfamoyl Group Molecular Formula Melting Point (°C) Yield (%) Key Applications/Activities Reference ID
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexyl C₁₄H₁₉N₂O₃S Not reported Not reported Structural studies
N-[4-(N-(4-Chlorophenyl)sulfamoyl)phenyl]acetamide 4-Chlorophenyl C₁₄H₁₂ClN₂O₃S Not reported Not reported Antimicrobial potential
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl C₁₅H₁₆N₂O₄S Not reported Not reported Urease inhibition
N-[4-(N-(Pyridin-2-yl)sulfamoyl)phenyl]acetamide Pyridin-2-yl C₁₃H₁₃N₃O₃S Not reported 70–85 Anticancer (colon cancer)
N-[4-[Ethyl(phenyl)sulfamoyl]phenyl]acetamide Ethyl(phenyl) C₁₆H₁₈N₂O₃S Not reported* Not reported Hypothetical: Enzyme inhibition N/A

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents (e.g., 4-chlorophenyl in ) increase electrophilicity, improving reactivity in nucleophilic environments.
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., 4-methoxyphenyl in ) enhance solubility and stabilize charge-transfer complexes, critical for enzyme inhibition.
  • Bulkier Substituents : Cyclohexyl or ethyl(phenyl) groups (as in the target compound) may sterically hinder interactions but improve metabolic stability .

Biological Activity

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide, a compound with potential therapeutic applications, has garnered attention in various biological studies due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

This compound is characterized by its sulfonamide moiety, which is known for its biological significance. The compound's structure can be represented as follows:

  • Chemical Formula : C_{16}H_{18}N_{2}O_{2}S
  • Molecular Weight : 306.39 g/mol

1. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies suggest that sulfonamide derivatives can exhibit significant antibacterial effects against various pathogens. For instance, this compound has shown activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Note: Values are indicative and may vary based on experimental conditions.

2. Anticancer Properties

Research indicates that this compound possesses anticancer activity. The mechanism involves the inhibition of specific enzymes related to cell proliferation and apoptosis induction in cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells compared to controls:

  • Control Group Apoptosis : 0.18%
  • Treated Group Apoptosis : 22.04%

This suggests that the compound may induce apoptosis through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes.

Table 2: Enzyme Inhibition Data

Enzyme TypeIC50 (µM)Selectivity
CA II5.87Moderate
CA IX7.91High

The selectivity for CA IX over CA II indicates potential therapeutic applications in cancer treatment, particularly in targeting tumor-associated CAs.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells, promoting cell death.
  • Antimicrobial Mechanism : It disrupts bacterial cell membrane integrity, leading to cell lysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide, and how can intermediates be characterized?

  • Answer : The synthesis typically involves sulfonamide bond formation between ethyl(phenyl)amine and a sulfonyl chloride derivative, followed by acetylation of the aniline intermediate. Key steps include:

  • Sulfamoylation : Reacting 4-aminophenylacetamide with ethyl(phenyl)sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Characterization : Use 1^1H/13^13C NMR to confirm sulfonamide bond formation (e.g., δ ~7.5–8.0 ppm for aromatic protons) and FT-IR for sulfonyl (SO2_2) stretching (~1350–1150 cm1^{-1}) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Answer :

  • Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against synthetic intermediates to detect impurities (e.g., unreacted acetamide or sulfonamide precursors) .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic byproducts (e.g., free amine or sulfonic acid derivatives) .

Q. What are common structural analogs of this compound, and how do substitutions impact physicochemical properties?

  • Answer : Key analogs include:

  • N-Acetyldapsone (MADDS): Contains a 4,4'-diaminodiphenylsulfone backbone; increased hydrophobicity due to acetyl groups .
  • Pyrazole-sulfonamide hybrids : Substitutions at the sulfamoyl group (e.g., pyridinyl) enhance solubility and biological activity .
  • Impact of substituents : Electron-withdrawing groups (e.g., trifluoromethoxy) reduce basicity, while alkyl groups (e.g., methyl) improve membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide-acetamide hybrids?

  • Answer : Discrepancies often arise from:

  • Assay variability : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) and validate target engagement (e.g., RORγt binding for immunomodulation) using competitive binding studies .
  • Structural isomerism : Use X-ray crystallography (as in ) or NOESY NMR to confirm regiochemistry of sulfamoyl and acetamide groups, which affects receptor interactions.
  • Metabolic stability : Compare microsomal half-lives (human/rodent) to explain species-specific activity differences .

Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing side reactions?

  • Answer :

  • Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation and reduce reaction time .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfamoylation efficiency but require strict anhydrous conditions to prevent hydrolysis .
  • Byproduct mitigation : Add molecular sieves to absorb water or employ flow chemistry for precise temperature control during exothermic steps .

Q. How can computational methods predict the binding affinity of this compound to biological targets like RORγt or urease?

  • Answer :

  • Molecular docking : Use AutoDock Vina with RORγt crystal structures (PDB: 3L0J) to identify key interactions (e.g., hydrogen bonding with Arg364) .
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS) over 100 ns trajectories to assess entropic contributions .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against urease .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in sulfonamide-acetamide derivatives?

  • Answer :

  • Single-crystal X-ray diffraction : Resolve bond lengths (C–S ~1.76 Å, S–N ~1.63 Å) and dihedral angles between aromatic rings to confirm stereoelectronic effects .
  • Powder XRD : Monitor polymorphic transitions under thermal stress (DSC/TGA coupling) to identify stable crystalline forms .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported antimicrobial activity of structurally similar sulfonamides?

  • Answer :

  • Strain specificity : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., sulfamethoxazole) .
  • Mechanistic studies : Use time-kill assays and β-galactosidase reporter systems to differentiate bacteriostatic vs. bactericidal effects .

Q. What analytical workflows validate the identity of this compound in complex matrices (e.g., biological samples)?

  • Answer :

  • HRMS : Confirm molecular ion ([M+H]+^+ m/z 343.1052) and fragment patterns (e.g., loss of SO2_2C2_2H5_5Ph, Δm/z 167) .
  • Isotopic labeling : Synthesize 13^{13}C-acetamide analogs to track metabolic pathways in vivo .

Methodological Resources

  • Synthetic protocols : Refer to Scheme 86 in for stepwise guidance.
  • Crystallographic data : CIF files from provide benchmark metrics for structural validation.
  • Biological assays : Standardize protocols using for RORγt and urease inhibition studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.